2-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide
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Overview
Description
2-Methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide is an organic compound characterized by the presence of methoxy groups and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 2-methoxybenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with thiourea to yield the final product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamothioyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of methoxyaniline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
- 2-Methoxy-N-(2-methoxyphenyl)benzamide
- 2-Methoxyphenyl isocyanate
- 4-Methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
Comparison: 2-Methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide is unique due to its specific carbamothioyl linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-9-5-3-7-11(13)15(19)18-16(22)17-12-8-4-6-10-14(12)21-2/h3-10H,1-2H3,(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMDKELVGCQSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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